Cas no 1807234-96-3 (4-Chloro-2-methoxypyridine-5-methanol)

4-Chloro-2-methoxypyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methoxypyridine-5-methanol
- (4-Chloro-6-methoxypyridin-3-yl)methanol
- 1807234-96-3
- BS-50614
- starbld0018075
- 3-Pyridinemethanol, 4-chloro-6-methoxy-(4-chloro-6-methoxypyridin-3-yl)methanol
- CS-0380295
- F77131
-
- インチ: 1S/C7H8ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3
- InChIKey: WZGXYDQBXYGXJM-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1CO)OC
計算された属性
- 精确分子量: 173.0243562g/mol
- 同位素质量: 173.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 42.4
4-Chloro-2-methoxypyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511984-100mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 100mg |
$566 | 2022-06-12 | |
eNovation Chemicals LLC | Y1239396-250mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 250mg |
$520 | 2024-06-05 | |
Chemenu | CM511984-250mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 250mg |
$863 | 2022-06-12 | |
1PlusChem | 1P01XD61-100mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 100mg |
$167.00 | 2024-06-18 | |
1PlusChem | 1P01XD61-250mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 250mg |
$372.00 | 2024-06-18 | |
eNovation Chemicals LLC | Y1239396-250mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 250mg |
$325 | 2025-02-27 | |
eNovation Chemicals LLC | Y1239396-100mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 100mg |
$185 | 2025-02-26 | |
Alichem | A029010329-1g |
4-Chloro-2-methoxypyridine-5-methanol |
1807234-96-3 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029010329-250mg |
4-Chloro-2-methoxypyridine-5-methanol |
1807234-96-3 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Aaron | AR01XDED-100mg |
(4-Chloro-6-methoxypyridin-3-yl)methanol |
1807234-96-3 | 95% | 100mg |
$141.00 | 2025-02-12 |
4-Chloro-2-methoxypyridine-5-methanol 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
4-Chloro-2-methoxypyridine-5-methanolに関する追加情報
Recent Advances in the Study of 4-Chloro-2-methoxypyridine-5-methanol (CAS: 1807234-96-3) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-2-methoxypyridine-5-methanol (CAS: 1807234-96-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis and its potential biological activities. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthetic applications, pharmacological properties, and recent advancements in its utilization.
Recent studies have demonstrated that 4-Chloro-2-methoxypyridine-5-methanol serves as a crucial building block in the synthesis of various biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of novel kinase inhibitors, where researchers successfully incorporated this moiety into lead compounds targeting cancer-related signaling pathways. The electron-withdrawing chloro group and the electron-donating methoxy group at the 2-position create a unique electronic environment that enhances binding affinity to specific protein targets.
In terms of synthetic methodology, several research groups have reported improved protocols for the preparation and functionalization of 4-Chloro-2-methoxypyridine-5-methanol. A recent patent application (WO2023056789) describes an optimized catalytic system for the selective oxidation of the corresponding pyridine derivative to produce this compound with high yield (>85%) and excellent purity. These advancements address previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
Pharmacological investigations have revealed interesting properties of derivatives containing the 4-Chloro-2-methoxypyridine-5-methanol scaffold. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain analogs exhibit promising anti-inflammatory activity through modulation of NF-κB signaling. The researchers noted that the hydroxymethyl group at the 5-position plays a critical role in establishing hydrogen bond interactions with the target protein, while the chloro group contributes to improved metabolic stability.
The compound's potential in CNS drug development has also been explored. Recent preclinical studies suggest that appropriately modified derivatives can cross the blood-brain barrier and show activity against neurological targets. However, researchers caution that further optimization is needed to improve selectivity and reduce potential off-target effects. The balance between lipophilicity (contributed by the chloro and methoxy groups) and hydrophilicity (from the hydroxymethyl group) appears crucial for achieving optimal CNS penetration.
From a safety perspective, preliminary toxicological studies indicate that 4-Chloro-2-methoxypyridine-5-methanol itself shows favorable toxicity profiles in standard assays, with IC50 values typically above 100 μM in cytotoxicity tests. However, researchers emphasize that the safety profile can vary significantly depending on the specific derivatives and their metabolic pathways, necessitating case-by-case evaluation during drug development.
Looking forward, the unique structural features of 4-Chloro-2-methoxypyridine-5-methanol continue to inspire novel applications in drug discovery. Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for oncology and inflammatory diseases. The compound's versatility as a synthetic intermediate combined with emerging biological data suggests it will remain an important focus of research in the coming years.
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